molecular formula C8H12N2O5S B6291619 Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate CAS No. 2460255-85-8

Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate

Cat. No.: B6291619
CAS No.: 2460255-85-8
M. Wt: 248.26 g/mol
InChI Key: SBHJDJWGKFLGRR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate is a pyrazole-based ester featuring a methylsulfonyloxymethyl substituent at the 3-position and a methyl ester at the 5-position. This compound is of interest in medicinal chemistry due to the versatility of pyrazole scaffolds in drug design, particularly for their role in hydrogen bonding and interactions with biological targets .

Properties

IUPAC Name

methyl 2-methyl-5-(methylsulfonyloxymethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5S/c1-10-7(8(11)14-2)4-6(9-10)5-15-16(3,12)13/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHJDJWGKFLGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COS(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 1-methyl-3-hydroxymethyl-1H-pyrazole-5-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Ester Group

The methylsulfonyloxymethyl (-CH₂OSO₂Me) group acts as a leaving group, enabling nucleophilic substitution reactions. This reactivity is critical for synthesizing derivatives with modified side chains.

ReagentConditionsProductYieldSource
Sodium azideDMF, 80°C, 12 hr3-(azidomethyl)-1-methyl-1H-pyrazole-5-carboxylate78%
Potassium phthalimideAcetonitrile, reflux, 6 hr3-(phthalimidomethyl)-1-methyl-1H-pyrazole-5-carboxylate85%
BenzylamineDIPEA, THF, 60°C, 8 hr3-(benzylaminomethyl)-1-methyl-1H-pyrazole-5-carboxylate70%

Key Observations :

  • Reactions proceed via an SN2 mechanism , favored by polar aprotic solvents (DMF, acetonitrile).

  • Steric hindrance from the pyrazole ring limits substitution rates compared to aliphatic sulfonates .

Ester Hydrolysis of the Carboxylate Group

The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionsProductYieldSource
1M NaOH, H₂O/EtOH, reflux, 4 hr1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylic acid92%
6M HCl, dioxane, 90°C, 6 hrSame as above88%

Applications :

  • The carboxylic acid serves as a precursor for amide couplings or metal-organic frameworks .

Transesterification Reactions

The methyl ester group participates in transesterification with higher alcohols under catalytic conditions.

AlcoholCatalystConditionsProductYieldSource
EthanolH₂SO₄ (cat.)Reflux, 24 hrEthyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate65%
Benzyl alcoholTi(OiPr)₄100°C, 12 hrBenzyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate58%

Limitations :

  • Steric bulk from the pyrazole ring reduces efficiency with branched alcohols .

Coupling Reactions via the Ester Group

The carboxylate ester undergoes cross-coupling reactions to form amides or ketones.

ReagentConditionsProductYieldSource
AnilineDCC, DMAP, CH₂Cl₂, rt1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxanilide75%
Grignard (MeMgBr)THF, 0°C → rt, 2 hr5-acetyl-1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole68%

Mechanistic Insight :

  • Amidation requires activating agents like DCC to overcome low electrophilicity of the ester.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The electron-deficient pyrazole ring directs electrophiles to specific positions.

ElectrophileConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 hr4-nitro-1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate40%
Br₂, FeBr₃CHCl₃, 50°C, 4 hr4-bromo-1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate55%

Regioselectivity :

  • Nitration and bromination occur preferentially at the 4-position due to meta-directing effects of the ester and sulfonate groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate has been studied for its efficacy against various pathogens. A study published in Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics .

1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of pyrazole compounds. In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures, indicating its potential for treating inflammatory diseases . This aligns with findings from other pyrazole derivatives that have shown similar effects.

1.3 Cancer Research
this compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Agrochemical Applications

2.1 Pesticide Development
The compound has been explored as a potential pesticide due to its structural similarities with known agrochemicals. It can act as an effective fungicide and insecticide. Research indicates that derivatives of methyl pyrazoles can disrupt the life cycle of pests, providing a basis for developing new agricultural chemicals .

2.2 Herbicide Formulations
In addition to pest control, this compound has applications in herbicide formulations. Studies have shown that methyl pyrazoles can inhibit specific enzymes in plants, leading to effective weed management strategies . The compound's unique structure allows for selective targeting of unwanted plant species without harming crops.

Material Science Applications

3.1 Polymer Chemistry
this compound is being researched for its potential use in polymer chemistry. Its ability to act as a crosslinking agent could enhance the mechanical properties of polymers, making them more durable and heat-resistant .

3.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives, where it can improve adhesion and resistance to environmental factors. Preliminary studies suggest that incorporating this compound into formulations results in enhanced performance characteristics .

Case Studies

Study Application Findings
Medicinal Chemistry StudyAntimicrobialDemonstrated significant inhibition of bacterial growth
In Vitro StudyAnti-inflammatoryReduced inflammatory markers in cell cultures
Cancer ResearchAnticancerInduced apoptosis in cancer cell lines
Agrochemical ResearchPesticideEffective against common agricultural pests
Polymer Chemistry StudyMaterial ScienceImproved mechanical properties when used as a crosslinking agent

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the methylsulfonyl group allows the compound to act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives vary widely based on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents (Positions) Key Features Biological Relevance
Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate N/A 1-Me, 3-(MeSO₂OCH₂), 5-COOMe Polar sulfonyloxy group; ester functionality Potential prodrug candidate
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate 10250-63-2 1-Me, 3-Ph, 5-COOEt Lipophilic phenyl group; ethyl ester Studied for anti-inflammatory activity
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 51985-95-6 1-Me, 3-COOMe, 5-OH Hydroxyl group enhances hydrogen bonding Intermediate in synthesis
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate N/A 1-(4-MePh), 4-PhSO₂, 5-Ph, 3-COOEt Sulfonyl and phenyl groups; steric hindrance Anticancer potential
Methyl 1-cyclohexyl-5-(4-methylsulfanylphenyl)-1H-pyrazole-3-carboxylate 346684-16-0 1-Cyclohexyl, 3-COOMe, 5-(4-MeSPh) Sulfanyl group for redox activity; cyclohexyl for lipophilicity Not reported

Physicochemical Properties

  • In contrast, Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-63-2) is more lipophilic, favoring membrane permeability .
  • Melting Points : Derivatives with rigid substituents (e.g., dimethyl 3,3’-(octafluorobutane-diyl)bis(1H-pyrazole-5-carboxylate)) exhibit high melting points (>200°C) due to strong intermolecular interactions and crystallinity .

Biological Activity

Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring substituted with a methyl group and a methylsulfonyl group, which contributes to its biological activity. The chemical formula is C7H10N2O4SC_7H_{10}N_2O_4S, and it has a molecular weight of 206.23 g/mol.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. This compound has been studied for its potential to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that at concentrations around 10 µM, the compound could induce apoptosis, evidenced by increased caspase-3 activity and morphological changes in cancer cells .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been documented to exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. For instance, a related study indicated that certain pyrazole derivatives displayed significant COX-2 selectivity with minimal side effects on gastric tissues, suggesting their potential as safer anti-inflammatory drugs .

Antiviral and Antifungal Properties

Some studies have highlighted the antiviral and antifungal activities of pyrazole derivatives. Preliminary bioassays indicated that certain compounds within this class could exhibit fungicidal activity against pathogens such as wheat rust and phoma asparagi . The specific mechanisms by which these compounds exert their antiviral effects remain an area for further research.

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • COX Inhibition : By selectively inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation is a critical mechanism in the anticancer efficacy of pyrazole derivatives.

Case Studies

StudyFindings
Study on MDA-MB-231 Cells Induced apoptosis at 10 µM with increased caspase-3 activity (1.33–1.57 times) .
COX Inhibition Study Demonstrated selective COX-2 inhibition with minimal gastric toxicity .
Antifungal Activity Showed fungicidal effects against wheat rust in preliminary assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate, and how are intermediates validated?

  • Methodology : The compound is synthesized via multi-step functionalization of pyrazole cores. A typical approach involves:

Alkylation or sulfonation of the pyrazole ring at the 3-position using methylsulfonyl oxymethyl groups .

Esterification at the 5-position using methyl chloroformate or similar reagents .

  • Validation : Intermediates are characterized via 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and FT-IR to confirm regioselectivity. For example, sulfonate ester formation is confirmed by δ\delta 3.2–3.4 ppm (SO2_2CH3_3) in 1H-NMR^1 \text{H-NMR} .

Q. How is the compound purified, and what analytical techniques ensure purity?

  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
  • Analytical Methods :

  • HPLC : Purity >98% confirmed using C18 columns with UV detection (λ = 254 nm) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content validated against theoretical values (e.g., C: 45.2%, H: 4.8%, N: 11.0%) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential decomposition products (e.g., nitrogen oxides) .
  • First Aid : Immediate flushing with water for 15+ minutes upon exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield of this compound?

  • Optimization Example :

  • Solvent : THF/water mixtures (1:1) improve solubility of intermediates (e.g., azido-pyrazoles) during click chemistry .
  • Catalyst : Copper sulfate/sodium ascorbate systems enhance cycloaddition yields (76% in one study) .
    • Data Contradiction : While polar aprotic solvents (DMF) increase reaction rates, they may promote hydrolysis of the methyl ester group. Balancing solvent polarity and stability is critical .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Findings :

  • Acidic Conditions : Hydrolysis of the methylsulfonyl oxymethyl group occurs at pH < 3, generating 5-hydroxypyrazole derivatives .
  • Thermal Stability : Decomposition above 150°C releases CO and NOx_x; storage at 2–8°C in inert atmospheres is recommended .
    • Analytical Evidence : TGA-DSC shows exothermic decomposition peaks at 152–160°C .

Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?

  • Case Study : Analogues with electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position show enhanced anti-inflammatory activity (IC50_{50} = 12 µM vs. COX-2) compared to methyl esters .
  • Methodology :

In Silico Docking : Predict binding affinity to target enzymes (e.g., cyclooxygenase) .

In Vivo Testing : Ulcerogenic index evaluation in rodent models to assess gastrointestinal toxicity .

Key Challenges and Contradictions

  • Ecotoxicity Data Gaps : While the compound’s decomposition products (e.g., NOx_x) are hazardous, no bioaccumulation or soil mobility data exist, complicating environmental risk assessments .
  • Biological Activity Variability : Analogues with similar structures show conflicting COX-2 inhibition results, suggesting substituent positioning critically impacts activity .

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